Home > Products > Building Blocks P15118 > 2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanamine
2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanamine - 910411-78-8

2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanamine

Catalog Number: EVT-1685465
CAS Number: 910411-78-8
Molecular Formula: C11H17N3
Molecular Weight: 191.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(2-(6-(4-Ethylpiperazin-1-yl)pyridin-3-yl)propan-2-yl)-2-fluoro-9-oxo-9,10-dihydroacridine-3-carboxamide (BMS-566419)

    Compound Description: BMS-566419 is a potent and novel acridone-based inhibitor of inosine monophosphate dehydrogenase (IMPDH) []. This enzyme is crucial for the de novo synthesis of guanosine nucleotides. BMS-566419 was investigated as a potential alternative to Mycophenolate Mofetil (MMF) for treating transplant rejection due to its distinct structure and pharmacokinetic profile, potentially leading to reduced gastrointestinal toxicity [].

    Relevance: BMS-566419 shares a core structure with 2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanamine. Both compounds feature a pyridine ring substituted with a nitrogen-containing heterocycle at the 6-position. The difference lies in the substituent on the ethyl chain attached to the pyridine ring. While 2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanamine has a primary amine group, BMS-566419 features a complex propan-2-yl group linked to an acridone moiety [].

4-Cyano-N-(2-(4,4-dimethyl-1-oxa-spiro[2.5]octan-6-yl)-6-(2,2,6,6-tetramethyltetrahydro-2H-pyran-4-yl)pyridin-3-yl)-1H-imidazole-2-carboxamide

    Compound Description: This compound is investigated as a potential treatment for Hodgkin's lymphoma [].

    Relevance: This compound exhibits structural similarities to 2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanamine in that both feature a central pyridine ring substituted at the 3-position. While 2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanamine has a pyrrolidinyl group at the 6-position of the pyridine, this compound features a more complex substitution pattern with 4,4-dimethyl-1-oxa-spiro[2.5]octan-6-yl and 2,2,6,6-tetramethyltetrahydro-2H-pyran-4-yl groups [].

1-(4-Chlorophenyl)-3-{3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea (PSNCBAM-1)

    Compound Description: PSNCBAM-1 is a negative allosteric modulator of the cannabinoid CB1 receptor []. It exhibits comparable potency to its parent compound and effectively reduces the Emax of the agonist curve in CB1 calcium mobilization assays [].

    Relevance: PSNCBAM-1 directly incorporates the 2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanamine structure as part of its larger framework []. This shared structural element suggests a potential relationship in their binding affinities and biological activities, albeit targeting different receptors.

3-[2-[6-(2-tert-Butoxyethoxy)pyridin-3-yl]-1H-imidazol-4-yl]benzonitrile hydrochloride salt

    Compound Description: This compound is a potent and selective NPY5 receptor antagonist []. It exhibits excellent affinity and selectivity for the NPY5 receptor, demonstrating potent functional antagonism and good peripheral and central nervous system exposure in rats [].

    Relevance: Both this compound and 2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanamine feature a pyridine ring with substitutions at the 3- and 6-positions. While 2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanamine has an ethanamine group at the 3-position and pyrrolidine at the 6-position, this compound presents a 2-tert-butoxyethoxy substituent at the 6-position and a more complex 1H-imidazol-4-yl]benzonitrile group at the 3-position [].

N-(3-((4-(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide derivatives

    Compound Description: These derivatives are a novel series of compounds evaluated for their antibacterial activity [].

    Relevance: Structurally, these derivatives are related to 2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanamine through the presence of a substituted pyridine ring. Both share a common motif of a 6-substituted pyridine ring linked to an imidazole ring, highlighting a potential common pharmacophore [].

Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives

    Compound Description: This series of compounds was designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra []. Several compounds within this series exhibited significant anti-tubercular activity with minimal cytotoxicity toward human embryonic kidney (HEK-293) cells [].

    Relevance: These derivatives share a structural resemblance with 2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanamine by featuring a central pyridine ring substituted at the 3- and 6-positions. The main difference lies in the substituent at the 6-position, where 2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanamine possesses a pyrrolidinyl group, and these derivatives have either a 4-(pyrazine-2-carbonyl)piperazin-1-yl or a 4-(pyrazine-2-carbonyl)homopiperazin-1-yl substituent [].

N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447)

    Compound Description: PIM447 is a potent and selective pan-proviral insertion site of Moloney murine leukemia (PIM) 1, 2, and 3 kinase inhibitor []. It exhibits high metabolic stability and has undergone clinical trials for hematological malignancies [].

    Relevance: PIM447 shares a structural motif with 2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanamine, specifically the 3-substituted pyridine ring. While 2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanamine features an ethanamine substituent at this position, PIM447 possesses a more complex 4-((1R,3S,5S)-3-amino-5-methylcyclohexyl) group [].

2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (GLPG1690)

    Compound Description: GLPG1690 is a first-in-class autotaxin inhibitor. It demonstrates efficacy in reducing lysophosphatidic acid (LPA) levels in vivo and shows promise in treating idiopathic pulmonary fibrosis by reducing extracellular matrix deposition and LPA 18:2 content in the lung [].

Overview

2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanamine is a heterocyclic compound characterized by the presence of a pyrrolidine ring linked to a pyridine ring, which is further connected to an ethanamine moiety. This compound is recognized for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents due to its biological activity and interaction with various molecular targets. Its molecular formula is C12H16N3, and it has a molecular weight of 204.28 g/mol.

Source

The compound is synthesized from commercially available precursors, primarily through reactions involving pyridine and pyrrolidine derivatives. The synthesis typically involves the construction of the pyridine and pyrrolidine rings, followed by functionalization to introduce the ethanamine group .

Classification

2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanamine belongs to the class of compounds known as amines, specifically secondary amines due to the presence of two carbon-containing groups attached to the nitrogen atom. It is also classified under heterocyclic compounds due to its incorporation of nitrogen atoms within its cyclic structure.

Synthesis Analysis

Methods

The synthesis of 2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanamine generally involves several key steps:

  1. Preparation of Pyridine Ring: The pyridine ring can be synthesized through cyclization reactions using appropriate precursors such as 3-bromopyridine.
  2. Formation of Pyrrolidine Ring: The pyrrolidine ring is introduced via nucleophilic substitution reactions, often using pyrrolidine itself as a nucleophile.
  3. Coupling Reaction: The final step involves coupling the pyrrolidine and pyridine intermediates with an ethanamine derivative through reductive amination techniques.

A common synthetic route begins with the reaction of 3-bromopyridine with pyrrolidine in the presence of a base like potassium carbonate, followed by reductive amination using sodium cyanoborohydride to introduce the ethanamine group.

Technical Details

The reaction conditions typically involve heating under reflux in solvent systems such as ethanol or dimethyl sulfoxide (DMSO). Purification methods often include recrystallization or chromatographic techniques to isolate the desired product .

Molecular Structure Analysis

Structure

The molecular structure of 2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanamine can be represented as follows:

  • Molecular Formula: C12H16N3
  • Structural Representation:
    C6H4N pyridine C2H5N ethanamine C4H8N pyrrolidine \text{C}_6\text{H}_4\text{N}\text{ pyridine }-\text{C}_2\text{H}_5\text{N}\text{ ethanamine }-\text{C}_4\text{H}_8\text{N}\text{ pyrrolidine }

Data

The compound has specific physical properties that include:

  • Molecular Weight: 204.28 g/mol
  • Melting Point: Not extensively documented but can be estimated based on similar compounds.
  • Solubility: Generally soluble in polar organic solvents.
Chemical Reactions Analysis

Types of Reactions

2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanamine can undergo several chemical transformations:

  1. Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to N-oxides.
  2. Reduction: Reduction processes can be conducted using lithium aluminum hydride to reduce any carbonyl functionalities present.
  3. Substitution: Nucleophilic substitution reactions are possible at the pyridine ring, allowing for modifications with various nucleophiles such as amines or thiols .

Technical Details

The choice of reagents and conditions significantly influences the outcomes of these reactions. For instance, oxidation reactions typically require acidic conditions, while substitution reactions may necessitate a basic environment for optimal nucleophilic attack.

Mechanism of Action

The mechanism of action for 2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanamine involves its interaction with specific biological targets, including enzymes and receptors. The compound has been shown to modulate pathways associated with vascular endothelial growth factor receptor 2 and platelet-derived growth factor receptor beta, indicating its potential role in influencing cellular signaling pathways.

Process and Data

The interactions are believed to occur through binding to active sites on target proteins, leading to conformational changes that affect their activity. This modulation can result in various physiological effects depending on the cellular context.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in water and organic solvents like ethanol and DMSO.

Chemical Properties

Key chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Exhibits reactivity typical of amines and heterocycles, allowing for various chemical transformations.

Relevant data from studies indicate that this compound interacts favorably with biological systems, making it a candidate for further research in medicinal chemistry .

Applications

2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanamine has diverse applications in scientific research:

  1. Medicinal Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds with potential therapeutic effects.
  2. Biological Studies: Investigated for its role as a ligand in receptor binding studies, particularly in cancer research and drug development.
  3. Pharmaceutical Development: Explored for its potential use in developing new drugs targeting specific diseases due to its ability to modulate key biological pathways .

Properties

CAS Number

910411-78-8

Product Name

2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanamine

IUPAC Name

2-(6-pyrrolidin-1-ylpyridin-3-yl)ethanamine

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

InChI

InChI=1S/C11H17N3/c12-6-5-10-3-4-11(13-9-10)14-7-1-2-8-14/h3-4,9H,1-2,5-8,12H2

InChI Key

NAGOVOOPNKWHJM-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=NC=C(C=C2)CCN

Canonical SMILES

C1CCN(C1)C2=NC=C(C=C2)CCN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.